molecular formula C14H12ClNO2S B13338107 Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate

Cat. No.: B13338107
M. Wt: 293.8 g/mol
InChI Key: MLXRXVTWDLLQMH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be achieved through organic synthesis techniques. One common method involves the reaction of 2-amino-3-chlorophenylthiol with methyl 2-bromobenzoate under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, influencing neurotransmission and modulating neurological functions . This interaction can lead to various physiological effects, including changes in mood, cognition, and motor control.

Properties

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

methyl 2-(2-amino-3-chlorophenyl)sulfanylbenzoate

InChI

InChI=1S/C14H12ClNO2S/c1-18-14(17)9-5-2-3-7-11(9)19-12-8-4-6-10(15)13(12)16/h2-8H,16H2,1H3

InChI Key

MLXRXVTWDLLQMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

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